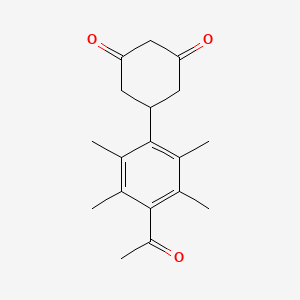
Octa-2,6-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,6-dien-4-ol: is an organic compound with the molecular formula C8H14O. It is a type of alcohol characterized by the presence of two double bonds in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing Octa-2,6-dien-4-ol involves the pyrolysis of isoverbenol. This process includes the isomerization of an unsaturated ketone followed by reduction and subsequent heating to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process often starts with the isomerization of verbenone, followed by reduction and pyrolysis to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions: Octa-2,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives.
Aplicaciones Científicas De Investigación
Octa-2,6-dien-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of Octa-2,6-dien-4-ol involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membranes of microorganisms. It may also interact with specific enzymes and receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Geraniol: An acyclic monoterpene alcohol with similar structural features.
Linalool: Another monoterpenoid alcohol with comparable applications in fragrances and flavoring.
Uniqueness: Octa-2,6-dien-4-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
85355-81-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
octa-2,6-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
WTHJQTGKAMMOJU-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC(C=CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

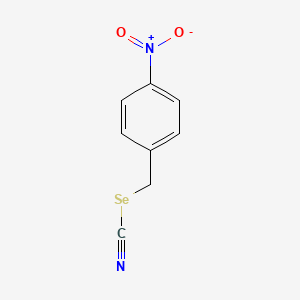

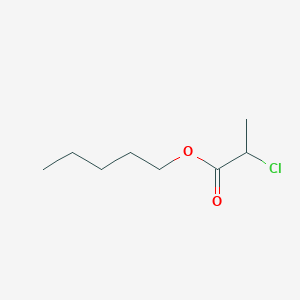
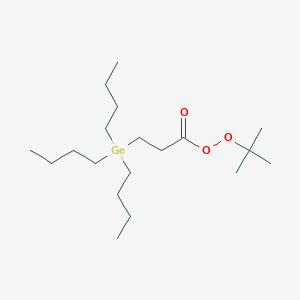


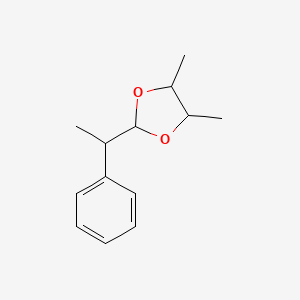

![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

